Cas no 2228062-93-7 ((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol)

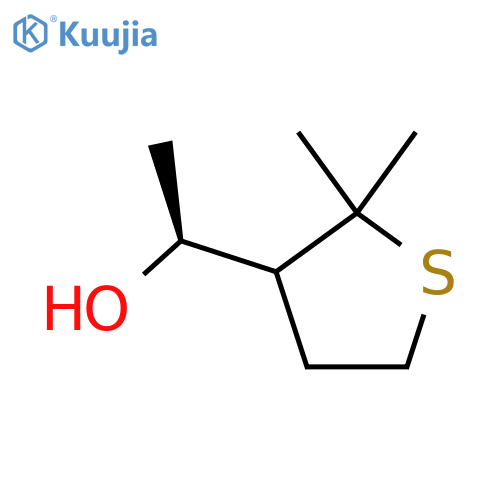

2228062-93-7 structure

商品名:(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol

- EN300-1726646

- 2228062-93-7

-

- インチ: 1S/C8H16OS/c1-6(9)7-4-5-10-8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7?/m0/s1

- InChIKey: RHKANWONKSZSPN-PKPIPKONSA-N

- ほほえんだ: S1CCC([C@H](C)O)C1(C)C

計算された属性

- せいみつぶんしりょう: 160.09218630g/mol

- どういたいしつりょう: 160.09218630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 45.5Ų

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1726646-0.1g |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol |

2228062-93-7 | 0.1g |

$1433.0 | 2023-09-20 | ||

| Enamine | EN300-1726646-0.5g |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol |

2228062-93-7 | 0.5g |

$1563.0 | 2023-09-20 | ||

| Enamine | EN300-1726646-5g |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol |

2228062-93-7 | 5g |

$4722.0 | 2023-09-20 | ||

| Enamine | EN300-1726646-1g |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol |

2228062-93-7 | 1g |

$1629.0 | 2023-09-20 | ||

| Enamine | EN300-1726646-1.0g |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol |

2228062-93-7 | 1g |

$1629.0 | 2023-05-23 | ||

| Enamine | EN300-1726646-10g |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol |

2228062-93-7 | 10g |

$7004.0 | 2023-09-20 | ||

| Enamine | EN300-1726646-0.05g |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol |

2228062-93-7 | 0.05g |

$1368.0 | 2023-09-20 | ||

| Enamine | EN300-1726646-0.25g |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol |

2228062-93-7 | 0.25g |

$1498.0 | 2023-09-20 | ||

| Enamine | EN300-1726646-5.0g |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol |

2228062-93-7 | 5g |

$4722.0 | 2023-05-23 | ||

| Enamine | EN300-1726646-10.0g |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol |

2228062-93-7 | 10g |

$7004.0 | 2023-05-23 |

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

2228062-93-7 ((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol) 関連製品

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量